molecular formula C26H16Cl6N6O2 B12753477 1,1'-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) CAS No. 139108-72-8

1,1'-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone)

Cat. No.: B12753477
CAS No.: 139108-72-8
M. Wt: 657.2 g/mol
InChI Key: HWKVFMKNQWANFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is a complex organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the phthalazine moiety via condensation reactions.
  • Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-phenyl-2-azetidinone)
  • 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dimethylphenyl)-2-azetidinone)

Uniqueness

1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is unique due to the presence of multiple chlorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. The phthalazine moiety also adds to its structural complexity and potential for diverse interactions.

Properties

CAS No.

139108-72-8

Molecular Formula

C26H16Cl6N6O2

Molecular Weight

657.2 g/mol

IUPAC Name

3-chloro-1-[[4-[[3-chloro-2-(3,5-dichlorophenyl)-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-4-(3,5-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C26H16Cl6N6O2/c27-13-5-11(6-14(28)9-13)21-19(31)25(39)37(21)35-23-17-3-1-2-4-18(17)24(34-33-23)36-38-22(20(32)26(38)40)12-7-15(29)10-16(30)8-12/h1-10,19-22H,(H,33,35)(H,34,36)

InChI Key

HWKVFMKNQWANFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC(=CC(=C4)Cl)Cl)NN5C(C(C5=O)Cl)C6=CC(=CC(=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.